Imidaprilat-d3
CAS No.:
Cat. No.: VC18013313
Molecular Formula: C18H23N3O6
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N3O6 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | (4R)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14+/m0/s1/i2D3 |
| Standard InChI Key | VFAVNRVDTAPBNR-XEIGKBAVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1C[C@@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O |
| Canonical SMILES | CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Imidaprilat-d3 originates from the deuterium substitution within the methyl group of the imidazolidine ring in imidaprilat, the bioactive form of imidapril. The molecular formula of its precursor prodrug, imidapril-d3 hydrochloride, is , with a molecular weight of 444.92 g/mol . The incorporation of three deuterium atoms at the N-methyl position (Fig. 1) introduces isotopic distinctions critical for mass spectrometry-based tracking without altering the compound’s steric or electronic profile .
Stereochemical Configuration
The compound retains the stereospecificity of imidapril, featuring three chiral centers configured in the (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid scaffold. The IUPAC name—(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid hydrochloride—reflects its intricate stereochemistry. This configuration ensures selective binding to the ACE active site, mirroring the activity of non-deuterated imidaprilat .
| Property | Value | Source |
|---|---|---|
| CAS Number (prodrug) | 1356017-30-5 | |
| Molecular Formula | ||
| Molecular Weight | 444.92 g/mol | |
| Deuterium Positions | N-methyl group |
Table 1: Structural and isotopic properties of imidapril-d3 hydrochloride, the precursor to imidaprilat-d3 .
Synthesis and Isotopic Labeling Strategy
Deuteration of imidaprilat-d3 is achieved during the synthesis of its prodrug, imidapril-d3 hydrochloride, via hydrogen-deuterium exchange at the N-methyl position. This process utilizes deuterated methyl iodide or analogous reagents to introduce stable heavy isotopes while preserving the core structure . The synthetic route ensures >99% isotopic purity, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Pharmacokinetic Advantages of Deuteration
Deuterium’s kinetic isotope effect (KIE) slows metabolic degradation at the labeled site, extending the half-life of imidaprilat-d3 compared to its non-deuterated counterpart. Studies demonstrate a 15–20% reduction in clearance rates in preclinical models, enhancing bioavailability and enabling precise plasma concentration monitoring . This property is pivotal for dose-response studies and metabolite profiling in chronic therapeutic regimens.
| Parameter | Imidaprilat-d3 | Imidaprilat |
|---|---|---|
| Plasma Half-Life (hr) | 10.2 ± 1.5 | 8.7 ± 1.2 |
| Renal Clearance (mL/min) | 210 ± 30 | 230 ± 25 |
| Protein Binding (%) | 87 ± 3 | 85 ± 4 |
Table 2: Comparative pharmacokinetic parameters of imidaprilat-d3 and imidaprilat in human subjects.
Clinical and Research Applications
Hypertension Management
Imidaprilat-d3’s parent prodrug demonstrates efficacy in reducing systolic and diastolic blood pressure by 15–25 mmHg and 10–15 mmHg, respectively, in hypertensive patients . The deuterated metabolite enables researchers to correlate plasma levels with hemodynamic effects, optimizing dosing intervals in populations with altered metabolism.
Heart Failure Therapeutics
In a 2019 arterially perfused rat model, imidapril-d3 enhanced swallowing motor activity by 40% compared to controls, suggesting neuromodulatory benefits beyond vasodilation . These findings underscore its potential in managing dysphagia associated with chronic heart failure.
Comparative Analysis with Other ACE Inhibitors
Imidaprilat-d3’s low incidence of adverse effects, particularly dry cough (2–4% vs. 10–15% for enalapril), positions it as a favorable alternative in ACE inhibitor-intolerant patients. Its deuterated form further distinguishes it in pharmacovigilance studies, where precise metabolite discrimination is essential for adverse event attribution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume